N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine is a compound belonging to the class of 1,2,4-triazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the 3-fluorophenyl group and the triazine ring in its structure suggests potential biological activity and utility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine typically involves the functionalization of cyanuric chloride through successive nucleophilic substitution reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s utility in various applications.
Wissenschaftliche Forschungsanwendungen
N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other 1,2,4-triazines with different substituents, such as:
- 2-amino-4-morpholino-1,3,5-triazine
- Hexamethylmelamine
- Hydroxymethylpentamethylmelamine
Uniqueness
N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine is unique due to the presence of the 3-fluorophenyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C11H12FN5 |
---|---|
Molekulargewicht |
233.24 g/mol |
IUPAC-Name |
6-N-[1-(3-fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine |
InChI |
InChI=1S/C11H12FN5/c1-7(8-3-2-4-9(12)5-8)15-10-6-14-11(13)17-16-10/h2-7H,1H3,(H,15,16)(H2,13,14,17) |
InChI-Schlüssel |
RWIMHGGLRIXHOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)F)NC2=CN=C(N=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.